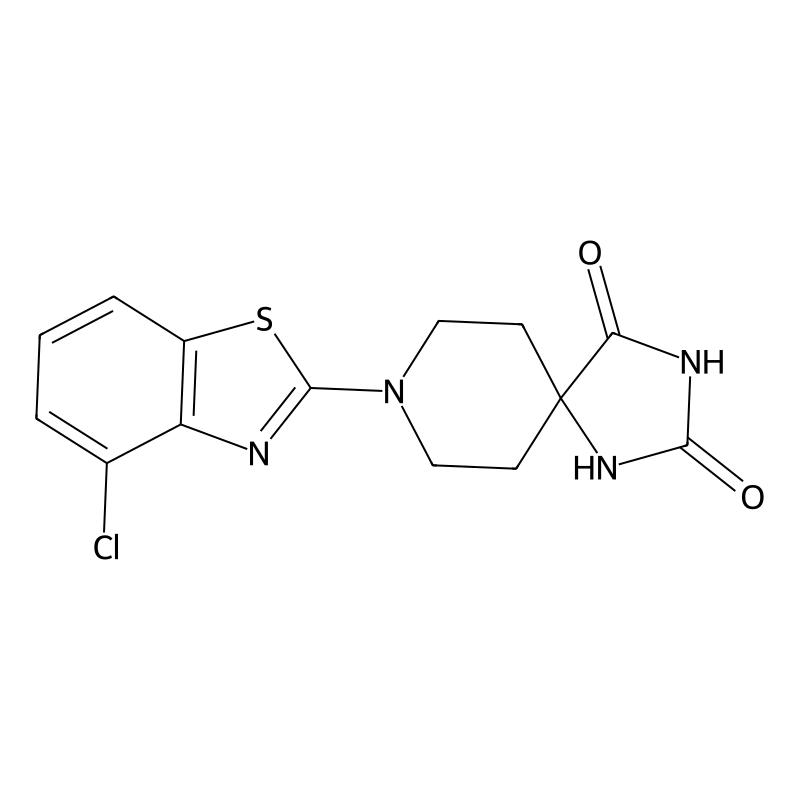

8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by a unique spiro structure that incorporates a benzothiazole moiety. This compound belongs to a class of triazaspiro compounds, which are notable for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloro-1,3-benzothiazole group contributes to its chemical reactivity and biological properties.

The study by Meqbil et al. suggests the compound acts as a selective agonist for the Delta Opioid Receptor (DOR) []. Agonists are molecules that mimic the effects of natural neurotransmitters, potentially leading to pain relief. The exact mechanism by which the compound interacts with the DOR is not yet fully elucidated and requires further investigation [].

Research indicates that 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant biological activity. The compound has been studied for its potential antimicrobial, antifungal, and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. Additionally, its interaction with receptors such as the Delta Opioid Receptor suggests potential analgesic effects.

The synthesis of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several synthetic routes:

- Condensation Reactions: This method involves the reaction of appropriate precursors containing the spiro structure with 4-chloro-1,3-benzothiazol-2-amine.

- Cyclization Processes: Cyclization can be induced through heating or using catalysts to promote the formation of the spiro linkage.

- Functional Group Modifications: Subsequent modifications can be performed on the synthesized compound to introduce or modify functional groups that enhance biological activity.

These methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

The applications of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione span several fields:

- Pharmaceutical Development: Due to its potential therapeutic properties, this compound is being explored for drug development targeting various diseases.

- Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals.

- Material Science: The unique structural features could lead to applications in developing new materials with specific properties.

Interaction studies involving 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione focus on its binding affinity and activity against biological targets. Research has indicated that this compound acts as a selective agonist for receptors such as the Delta Opioid Receptor. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its therapeutic potential.

Several compounds share structural similarities with 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide | Benzothiazole and sulfonamide group | Antimicrobial properties |

| N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Benzothiazole with nitro substitution | Potential anticancer activity |

| N-(4-chloro-1,3-benzothiazol-2-yl)-2-[ (4-chlorophenyl)thio]acetamide | Benzothiazole with thioether group | Unique reactivity in organic synthesis |

Uniqueness

The uniqueness of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific spiro structure combined with the benzothiazole moiety. This configuration not only enhances its biological activity but also provides distinct chemical reactivity compared to other similar compounds. The combination of these features makes it a promising candidate for further research in medicinal chemistry and related fields.